(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, hydroxylation, and methylation. Each step would need to be carefully controlled to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups. Examples could be natural products like steroids or synthetic molecules like pharmaceuticals.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure might confer specific properties or activities not found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C26H44O8 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20-,21-,22+,23-,24-,25+,26-/m1/s1 |
InChI Key |
JAFZKPLEKRHFFD-ZSBSBYQVSA-N |
Isomeric SMILES |
C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CO)O)C |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C |
Origin of Product |
United States |
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